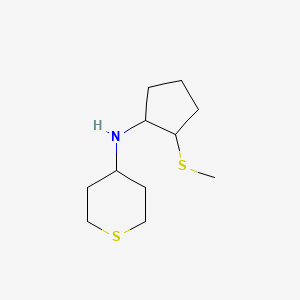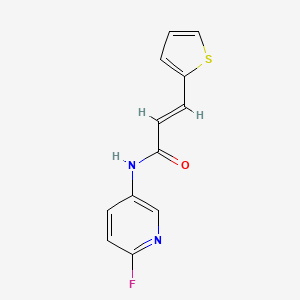![molecular formula C13H13N3O4 B6629488 4-(Pyrazolo[1,5-a]pyridine-3-carbonyl)morpholine-3-carboxylic acid](/img/structure/B6629488.png)
4-(Pyrazolo[1,5-a]pyridine-3-carbonyl)morpholine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Pyrazolo[1,5-a]pyridine-3-carbonyl)morpholine-3-carboxylic acid, also known as PP3, is a small molecule inhibitor that has been widely used in scientific research. It is a potent and selective inhibitor of Src family kinases, which play important roles in various cellular processes, including cell proliferation, differentiation, and survival. PP3 has been shown to have significant effects on cancer cells, immune cells, and neuronal cells, making it a valuable tool for studying these processes.
Mecanismo De Acción
4-(Pyrazolo[1,5-a]pyridine-3-carbonyl)morpholine-3-carboxylic acid works by binding to the ATP-binding site of Src family kinases, thereby inhibiting their activity. Src family kinases are involved in a variety of cellular processes, including cell proliferation, differentiation, and survival, as well as cell migration and adhesion. By inhibiting these kinases, this compound can affect these processes and induce cell death or differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have significant effects on cancer cells, immune cells, and neuronal cells. In cancer cells, this compound inhibits cell proliferation and induces apoptosis, which makes it a potential therapeutic agent for cancer treatment. In immune cells, this compound modulates the activity of T cells and natural killer cells, which could have implications for immunotherapy. In neuronal cells, this compound affects cell differentiation and survival, which could have implications for neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-(Pyrazolo[1,5-a]pyridine-3-carbonyl)morpholine-3-carboxylic acid in lab experiments is its potency and selectivity for Src family kinases. This makes it a valuable tool for studying the role of these kinases in various cellular processes. However, one limitation of using this compound is its potential off-target effects, which could affect the interpretation of experimental results. Additionally, this compound may not be suitable for all experimental systems, and alternative inhibitors or approaches may be necessary.
Direcciones Futuras
There are several future directions for research involving 4-(Pyrazolo[1,5-a]pyridine-3-carbonyl)morpholine-3-carboxylic acid. One area of interest is the development of more potent and selective inhibitors of Src family kinases, which could have implications for cancer treatment and immunotherapy. Another area of interest is the use of this compound in combination with other drugs or therapies, which could enhance its efficacy or reduce its toxicity. Additionally, further research is needed to better understand the mechanisms underlying the effects of this compound on neuronal cells, which could have implications for the treatment of neurodegenerative diseases.
Métodos De Síntesis
4-(Pyrazolo[1,5-a]pyridine-3-carbonyl)morpholine-3-carboxylic acid can be synthesized using a variety of methods, but the most commonly used approach involves the reaction of 3-chloromorpholine with 3-aminopyrazole in the presence of a base, followed by the addition of 3-bromopyridine-4-carboxylic acid and a coupling reagent. The resulting product can be purified using column chromatography or other methods.
Aplicaciones Científicas De Investigación
4-(Pyrazolo[1,5-a]pyridine-3-carbonyl)morpholine-3-carboxylic acid has been extensively used in scientific research to study the role of Src family kinases in various cellular processes. It has been shown to inhibit the proliferation of cancer cells, including breast cancer, lung cancer, and colon cancer cells, and to induce apoptosis in these cells. This compound has also been shown to modulate the activity of immune cells, such as T cells and natural killer cells, and to affect neuronal cell differentiation and survival.
Propiedades
IUPAC Name |
4-(pyrazolo[1,5-a]pyridine-3-carbonyl)morpholine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4/c17-12(15-5-6-20-8-11(15)13(18)19)9-7-14-16-4-2-1-3-10(9)16/h1-4,7,11H,5-6,8H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXDWLJCULCWHML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1C(=O)C2=C3C=CC=CN3N=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1R,4S)-4-[(4-chlorophenyl)methylamino]cyclopent-2-en-1-yl]methanol](/img/structure/B6629418.png)



![[2-(3,4-dihydro-2H-chromen-4-ylamino)cyclohexyl]methanol](/img/structure/B6629443.png)

![2-[(1,3-Dimethylpyrazole-4-carbonyl)amino]-3-methylbutanoic acid](/img/structure/B6629453.png)
![4-[(3-Bromo-4-fluorobenzoyl)amino]butanoic acid](/img/structure/B6629459.png)
![2-[1-(Pyrazolo[1,5-a]pyridine-3-carbonyl)piperidin-4-yl]acetic acid](/img/structure/B6629469.png)
![2-[Cyclopropylmethyl-(2-fluoro-4-methoxybenzoyl)amino]acetic acid](/img/structure/B6629477.png)
![2-Cyclopropyl-2-[(1,3-dimethylpyrazole-4-carbonyl)amino]acetic acid](/img/structure/B6629480.png)
![3-[(2-Iodo-3-methylbenzoyl)-methylamino]propanoic acid](/img/structure/B6629490.png)
![4-[(4-Bromo-1-methylpyrrole-2-carbonyl)amino]-2-fluorobenzoic acid](/img/structure/B6629493.png)
